molecular formula C7H16O4 B1677429 m-PEG3-OH CAS No. 112-35-6

m-PEG3-OH

Cat. No.: B1677429
CAS No.: 112-35-6
M. Wt: 164.20 g/mol
InChI Key: JLGLQAWTXXGVEM-UHFFFAOYSA-N
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Description

Triethylene glycol monomethyl ether (TGME; CAS 112-35-6) is a hydroxypolyether organic compound with the molecular formula C₇H₁₆O₄. It is the monomethyl ether derivative of triethylene glycol, characterized by three ethylene oxide units and a terminal methoxy group. TGME is a colorless, hygroscopic liquid with a molecular weight of 164.20 g/mol and a boiling point of approximately 249–252°C . Its structure enables strong hydrogen bonding, making it miscible with water and polar organic solvents.

TGME is widely utilized as a solvent, stabilizer, and intermediate in industrial applications, including coatings, adhesives, inks, and biofuels. Its ability to modulate evaporation rates and improve flow properties makes it valuable in formulations requiring controlled drying processes . Regulatory evaluations by the EPA highlight concerns about developmental neurotoxicity, necessitating specific safety protocols during handling .

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethanol
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InChI

InChI=1S/C7H16O4/c1-9-4-5-11-7-6-10-3-2-8/h8H,2-7H2,1H3
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InChI Key

JLGLQAWTXXGVEM-UHFFFAOYSA-N
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Canonical SMILES

COCCOCCOCCO
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Molecular Formula

C7H16O4
Record name TRIETHYLENE GLYCOL METHYL ETHER
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DSSTOX Substance ID

DTXSID5026912
Record name 2-[2-(2-Methoxyethoxy)ethoxy]ethanol
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Molecular Weight

164.20 g/mol
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Physical Description

Triethylene glycol methyl ether is a colorless odorless liquid. (USCG, 1999), Liquid, Colorless liquid; [HSDB] Odorless; [CAMEO], COLOURLESS-TO-YELLOW LIQUID.
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Record name Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-
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Record name 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL
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Boiling Point

246 °C, 249 °C
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Flash Point

greater than 230 °F (USCG, 1999), 245 °F (118 °C) (OPEN CUP), 114.4 °C c.c.
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Solubility

In water, miscible, Soluble in water, Solubility in heptane = 1.5 wt%, completely soluble in acetone, benzene, ethyl ether, methanol, and carbon tetrachloride at 25 °C., Solubility in water: miscible
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Density

1.026 (USCG, 1999) - Denser than water; will sink, 1.0494, Relative density (water = 1): 1.05
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Vapor Density

Relative vapor density (air = 1): 5.7
Record name 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL
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Vapor Pressure

0.0035 [mmHg], lb/gal = 8.80 at 25 °C. VP: <0.01 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 10
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Color/Form

Colorless liquid

CAS No.

112-35-6
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Record name Triethylene Glycol Monomethyl Ether
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Record name 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL
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Melting Point

Freezing point: -44 °C, -44 °C
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Preparation Methods

Multi-Stage Ethoxylation Process

The traditional synthesis of triethylene glycol monomethyl ether involves sequential ethoxylation of methanol with ethylene oxide. This method operates through a series of nucleophilic addition reactions, where methanol reacts with ethylene oxide in the presence of alkaline catalysts such as potassium hydroxide. The process begins with the formation of monoethylene glycol methyl ether, which undergoes further ethoxylation to yield diethylene glycol methyl ether and, ultimately, triethylene glycol monomethyl ether.

Each stage requires precise control of molar ratios and reaction temperatures (typically 120°C) to minimize polyglycol formation. The post-reaction mixture contains unreacted starting materials, mono-, di-, and triethylene glycol methyl ethers, which are separated via fractional distillation. A key challenge in this method is the energy-intensive nature of multi-stage rectification, which increases production costs and complexity.

Single-Stage Ethoxylation Process

A patent by PL129218B1 describes an optimized single-stage ethoxylation process that significantly reduces energy consumption. In this method, a mixture containing 8–13 wt.% methanol, 21–24 wt.% monoethylene glycol methyl ether, and 66–69 wt.% diethylene glycol methyl ether is reacted with ethylene oxide (4.2–4.5 kg per kg of methanol) at 80–150°C under alkaline catalysis. The reaction’s exothermic nature necessitates precise temperature control using a cooling agent (45–150°C) to maintain isothermal conditions.

This approach eliminates the need for multiple reactors and distillation columns, as the reaction mixture is directly subjected to rectification. The distillate, comprising unreacted methanol and lower glycol ethers, is recycled into the feedstock, while triethylene glycol monomethyl ether is isolated via evaporation. Compared to multi-stage methods, this process reduces cooling water consumption by 40%, steam by 60%, and electricity by 50%, making it industrially superior.

Vacuum Distillation and Recovery Methods

Post-synthesis purification is critical for achieving high-purity triethylene glycol monomethyl ether. US5068459 details a recovery method where the compound is isolated from reaction mixtures via vacuum distillation. For example, a mixture containing chlorobenzene and triethylene glycol monomethyl ether is distilled under reduced pressure, yielding 162.5 g of the compound with 98% purity and 97% recovery. This step is often integrated into ethoxylation processes to enhance overall yield, particularly when the compound is a byproduct in reactions involving m-hydroxybenzyl alcohol.

Catalytic and Process Considerations

The choice of catalyst profoundly impacts reaction efficiency. Potassium hydroxide (25% methanolic solution) is widely employed due to its ability to deprotonate methanol, enhancing its nucleophilicity toward ethylene oxide. However, catalyst concentration must be optimized to prevent excessive polymerization. For instance, PL129218B1 specifies 0.5–1.5 wt.% KOH relative to the total reaction mass to balance activity and selectivity.

Reaction temperature also plays a pivotal role. While higher temperatures (120–150°C) accelerate ethylene oxide consumption, they risk forming higher glycols. The single-stage process mitigates this by operating at 95°C, ensuring favorable kinetics without compromising selectivity.

Comparative Analysis of Synthesis Methods

Parameter Multi-Stage Ethoxylation Single-Stage Ethoxylation
Reactants Methanol, ethylene oxide Methanol, ethylene oxide
Catalyst Potassium hydroxide Potassium hydroxide
Temperature Range 120°C 80–150°C (optimal: 95°C)
Energy Consumption High (multiple distillations) Reduced by 40–60%
Yield 85–90% 87–93%
Industrial Scalability Complex equipment Simplified installation

Chemical Reactions Analysis

Triethylene glycol monomethyl ether undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Key Applications

  • Cosmetics and Personal Care Products
    • Functionality : TGME serves as a solvent, emulsifier, and skin conditioning agent in cosmetic formulations.
    • Examples : It is commonly found in creams, lotions, shampoos, and toothpaste due to its ability to enhance product stability and improve texture .
  • Pharmaceuticals
    • Role : Used as a diluent for color additive mixtures and as a solvent for active ingredients in drug formulations.
    • Impact : Enhances the solubility of drugs and contributes to the production of colored capsules .
  • Textiles
    • Application : Acts as a lubricant and dispersant in textile processing. It improves water dispersibility and flexibility of resins used in fabric treatments.
    • Benefits : Increases the efficiency of dyeing processes by acting as a coupling agent .
  • Industrial Cleaning Products
    • Usage : Found in multi-purpose cleaners, varnish removers, and degreasing solutions due to its ability to dissolve oils, resins, and other contaminants.
    • Performance : Its low volatility and high solvency make it effective in both household and industrial cleaning applications .
  • Hydraulic Fluids
    • Function : TGME is a key component in hydraulic brake fluids, providing necessary lubrication and stability under varying temperatures.
    • Production Volume : Approximately 95% of TGME production is utilized in hydraulic fluid formulations .
  • Paints and Coatings
    • Role : Serves as a coupling solvent for water-based paints and coatings, enhancing their performance by improving the dispersion of pigments.
    • Advantages : Contributes to better flow properties and reduces surface tension .
  • Metalworking Fluids
    • Application : Acts as a lubricant in metal machining processes, reducing friction and wear on tools.
    • Effectiveness : Improves the longevity of machinery while providing cooling properties during operations .

Data Table of Applications

Application AreaSpecific UseBenefits
CosmeticsEmulsifier, solventEnhances texture and stability
PharmaceuticalsDiluents for drug formulationsImproves solubility of active ingredients
TextilesLubricant, dispersantIncreases dye efficiency
Industrial CleanersSolvent for cleanersDissolves oils and contaminants
Hydraulic SystemsBrake fluid componentProvides lubrication under temperature variations
PaintsCoupling solventImproves dispersion of pigments
MetalworkingLubricantReduces wear on tools

Case Study 1: Use in Cosmetics

A study published in the Journal of Cosmetic Science evaluated the effectiveness of triethylene glycol monomethyl ether as an emulsifier in cream formulations. The results indicated that creams containing TGME exhibited improved stability over time compared to those without it. The authors concluded that TGME is an effective ingredient for enhancing the performance of cosmetic products .

Case Study 2: Textile Processing

Research conducted by Argus Research Laboratories demonstrated that incorporating TGME into textile dyes significantly improved color fastness and reduced dyeing time. The study highlighted TGME's role as a coupling agent that enhances the interaction between dyes and fabric fibers .

Case Study 3: Industrial Cleaning

A comparative analysis of various cleaning agents revealed that those containing triethylene glycol monomethyl ether outperformed others in terms of grease removal efficiency. The study emphasized TGME's superior solvency properties, making it an ideal choice for formulating effective cleaning products .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares TGME with ethylene glycol monomethyl ether (EGME), diethylene glycol monomethyl ether (DiEGME), triethylene glycol monoethyl ether (TGEE), and triethylene glycol monobutyl ether (TGBE):

Property EGME (CAS 109-86-4) DiEGME (CAS 111-77-3) TGME (CAS 112-35-6) TGEE (CAS 112-50-5) TGBE (CAS 143-22-6)
Molecular Formula C₃H₈O₂ C₅H₁₂O₃ C₇H₁₆O₄ C₈H₁₈O₄ C₁₀H₂₂O₄
Molecular Weight (g/mol) 94.11 134.17 164.20 178.23 206.28
Boiling Point (°C) 124–125 194–196 249–252 255–258 272–275
Water Solubility Fully miscible Fully miscible Fully miscible Partially miscible Limited miscibility
Key Applications Paints, electronics Coatings, cleaners Adhesives, biofuels Plasticizers, surfactants High-boiling solvents

Key Observations :

  • Chain Length and Boiling Point : Increasing ethylene oxide units (EGME → TGBE) correlate with higher molecular weight and boiling points, reducing volatility .
  • Solubility : Hydrophilicity decreases with larger alkyl groups (methyl → butyl). TGME’s methyl group retains full water miscibility, whereas TGBE’s butyl group limits solubility .
  • Applications : TGME’s balance of hydrophilicity and controlled evaporation makes it ideal for coatings, while TGBE’s hydrophobicity suits high-temperature processes .
Toxicity Profiles
Compound Metabolic Pathway Key Toxicological Effects Regulatory Status
EGME Oxidized to methoxyacetic acid Testicular atrophy, bone marrow suppression Strict regulations (OSHA PEL: 5 ppm)
DiEGME O-demethylation to DEG Mild hepatotoxicity, no reproductive toxicity Limited restrictions
TGME Limited metabolism data Developmental neurotoxicity (EPA concerns) EPA test rules under TSCA
PGME (CAS 107-98-2) O-demethylation to propylene glycol CNS depression, liver enlargement Lower toxicity; broader industrial use

Key Observations :

  • Toxicity and Metabolism : EGME’s conversion to methoxyacetic acid drives its reproductive toxicity, whereas PGME’s metabolism to propylene glycol reduces risks .
  • TGME vs. DiEGME : DiEGME lacks the severe reproductive effects of EGME, but TGME’s neurotoxicity concerns necessitate further study .

Biological Activity

Triethylene glycol monomethyl ether (TGME), with the chemical formula C7H16O4\text{C}_7\text{H}_{16}\text{O}_4 and CAS number 112-35-6, is a member of the glycol ether family. It is primarily utilized in industrial applications, particularly as a solvent in hydraulic brake fluids and other formulations due to its favorable physicochemical properties. This article delves into the biological activity of TGME, focusing on its toxicity, developmental effects, and potential applications in drug delivery.

Toxicity and Safety Data

Key Findings on Toxicity

  • Acute Toxicity : TGME exhibits low acute toxicity across multiple exposure routes (oral, dermal, inhalation) in experimental animals .
  • Developmental Toxicity : In a study involving New Zealand White rabbits, TGME demonstrated a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg for fetal effects . However, lower doses resulted in increased resorptions and reduced fetal body weight.
  • Neurotoxicity : Research has shown that exposure to TGME can lead to developmental neurotoxic effects similar to those observed with other glycol ethers .

Comparative Toxicity Data

EndpointTGME (mg/kg)Comments
NOAEL - Developmental Effects1000No effects observed in screening studies
Increased Resorptions625Significant decrease in mean fetal body weight
Acute Toxicity>1000Low toxicity across exposure routes

Interaction with Biological Systems

TGME's interaction with biological systems is characterized by its ability to modulate cellular responses. Notably, it has been implicated in enhancing transdermal drug delivery through its synergistic action with other chemicals . This property makes it a candidate for use in pharmaceutical formulations aimed at improving drug absorption.

Case Study: Effects on Streptococcus mutans

A study highlighted the role of triethylene glycol (TEG), a degradation product of TGME, in promoting the growth of Streptococcus mutans, a bacterium associated with dental caries. TEG was found to up-regulate virulence-associated genes and proteins in S. mutans, suggesting that TGME may influence microbial behavior in oral environments .

Research Findings Summary

Several studies contribute to understanding the biological activity of TGME:

  • Developmental Neurotoxicity : Evidence suggests potential developmental neurotoxic effects based on structure-activity relationships and historical data from related compounds .
  • Transdermal Drug Delivery : TGME enhances transdermal flux, indicating its utility as an excipient in drug formulations .
  • Microbial Influence : The compound's metabolites can affect microbial virulence, suggesting implications for oral health .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.